molecular formula C8H10N2O3S B13526342 [(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone

[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B13526342
M. Wt: 214.24 g/mol
InChI Key: HPFULSZXGOMERV-UHFFFAOYSA-N
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Description

[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-nitroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imino group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl((2-nitrophenyl)imino)-lambda6-sulfanone
  • Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone

Uniqueness

[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

dimethyl-(3-nitrophenyl)imino-oxo-λ6-sulfane

InChI

InChI=1S/C8H10N2O3S/c1-14(2,13)9-7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3

InChI Key

HPFULSZXGOMERV-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC(=CC=C1)[N+](=O)[O-])(=O)C

Origin of Product

United States

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